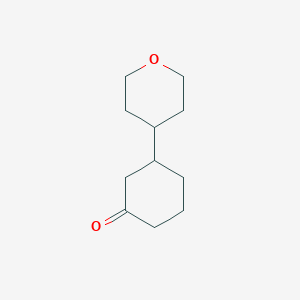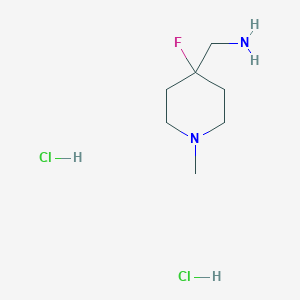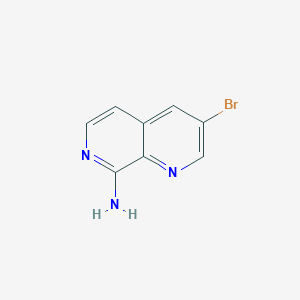![molecular formula C21H20Cl2N2O4S B2658048 1-(2,4-Dichlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-38-3](/img/structure/B2658048.png)
1-(2,4-Dichlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a pyrrolo[1,2-a]pyrazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by factors such as the presence and position of functional groups, the electron density of the heterocyclic ring, and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Antibacterial Evaluation
Research on compounds containing sulfonamido moieties, similar in structure to the queried chemical, has demonstrated potential applications in the development of new antibacterial agents. The synthesis of novel heterocyclic compounds has been aimed at creating effective molecules against bacterial infections. Studies have shown that some synthesized compounds exhibit high antibacterial activities, which underscores the potential of these molecules in medicinal chemistry and drug development (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Continued exploration in the field of heterocyclic chemistry has led to the synthesis of pyrazine derivatives, including structures analogous to the query. These compounds have been evaluated for their antimicrobial properties, showing promise as potential antimicrobial agents. The structural diversity of these molecules allows for a broad exploration of their bioactivity, suggesting a significant area for further research in the search for new antimicrobial drugs (Hafez, El-Gazzar, & Zaki, 2016).
Structural and Optoelectronic Properties
The study of pyrazine derivatives extends into the field of materials science, where their structural and optoelectronic properties are of interest. Research has been conducted on a series of 2,5-di(aryleneethynyl)pyrazine derivatives, analyzing their synthesis, structure, and potential for use in light-emitting devices. These studies highlight the versatility of pyrazine derivatives, not only in biomedical applications but also in the development of new materials for electronic applications (Zhao et al., 2004).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
The exploration of tetrahydropyrrolo[1,2-a]pyrazine derivatives has uncovered their potential as vascular smooth muscle relaxants and antihypertensive agents. These studies provide insight into the therapeutic potential of such compounds in managing hypertension and related cardiovascular conditions. The findings suggest a promising avenue for the development of new cardiovascular drugs, showcasing the therapeutic versatility of pyrazine derivatives (Abou-Gharbia et al., 1984).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-28-15-6-8-19(29-2)20(13-15)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVCSHUXAMLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2657970.png)





![2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2657981.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)